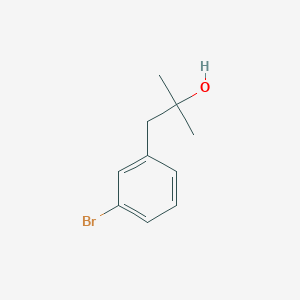

![molecular formula C8H9B B3189982 [(S)-1-溴乙基]苯 CAS No. 3756-40-9](/img/structure/B3189982.png)

[(S)-1-溴乙基]苯

描述

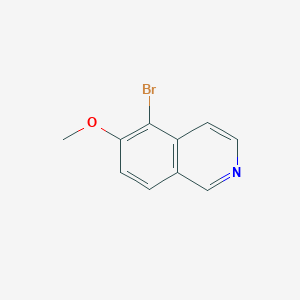

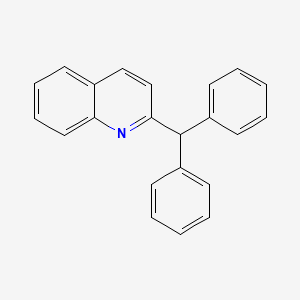

“[(S)-1-Bromoethyl]benzene” is a derivative of benzene, which is the simplest organic, aromatic hydrocarbon . It is also known by other names such as α-Methylbenzyl bromide, α-Phenethyl bromide, α-Phenylethyl bromide, (α-Bromoethyl)benzene, 1-Bromo-1-phenylethane, 1-Phenethyl bromide, 1-Phenyl-1-bromoethane, and 1-Phenylethyl bromide .

Synthesis Analysis

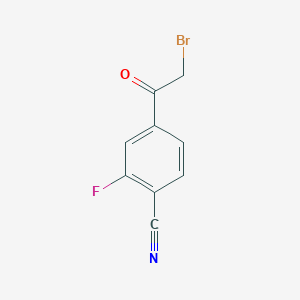

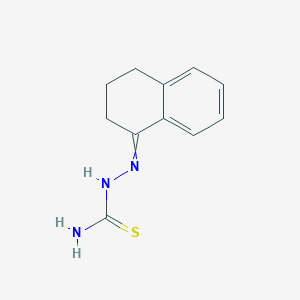

The synthesis of benzene derivatives like “[(S)-1-Bromoethyl]benzene” often involves electrophilic aromatic substitution reactions . The order of reactions can change the products produced. For instance, two reactions, an acylation and a bromination, can be used to synthesize benzene derivatives . The acylation puts a meta director on the benzene ring . If the reaction is reversed, an ortho/para directing bromine is added first .Molecular Structure Analysis

Benzene, the parent compound of “[(S)-1-Bromoethyl]benzene”, has a planar hexagonal structure in which all the carbon atoms are sp^2 hybridized, and all the carbon-carbon bonds are equal in length . The six-membered ring in benzene is a perfect hexagon, with all carbon-carbon bonds having an identical length of 1.40 Å .Chemical Reactions Analysis

Benzene undergoes electrophilic aromatic substitution reactions . It is unreactive toward bromine unless a catalyst is used, and then it undergoes substitution reactions rather than the addition reactions that are typical of alkenes . Benzene reacts with concentrated nitric acid at 323-333K in the presence of concentrated sulphuric acid to form nitrobenzene .Physical and Chemical Properties Analysis

Benzene is a colorless liquid with a characteristic odor . It is immiscible in water but soluble in organic solvents . It has a density of 0.87g cm^-3 . It is lighter than water and has a moderate boiling point and a high melting point .科学研究应用

聚合引发剂

(S)-1-溴乙基苯在苯乙烯和丙烯腈的原子转移自由基聚合 (ATRP) 中充当单官能引发剂。该化合物促进了具有受控结构和组成的聚合物的形成,这在材料科学和工程学中至关重要 (Al‐harthi 等人,2007 年)。

荧光化合物合成

在荧光材料的合成中,(S)-1-溴乙基苯用作前体。它有助于形成具有独特光致发光特性的化合物,这在光电子学和传感应用中具有重要意义 (左琦,2015 年)。

石墨烯纳米带前驱体

该化合物是合成平面一维石墨烯纳米带的前驱体。这些纳米带具有受控的边缘形态和窄宽度,在纳米技术和电子学中具有潜在应用 (Patil 等人,2012 年)。

有机合成中的催化剂

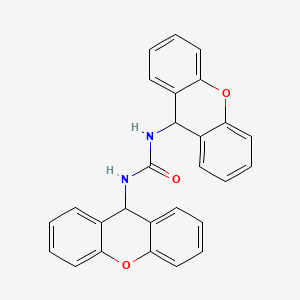

(S)-1-溴乙基苯在催化各种有机反应中发挥作用。例如,它用于钯催化的 indeno[1,2-c]chromenes 的形成,这是一种从简单的起始材料引入分子复杂性和多样性的方法 (Pan 等人,2014 年)。

树状碳硅烷的合成

它用于树状碳硅烷的模块化构建,允许树状延伸的连续发散和会聚步骤。这在树状聚合物化学领域至关重要,其中需要精确的分子结构 (Casado 和 Stobart,2000 年)。

在氢化反应中

该化合物参与苯氢化的研究,有助于了解不同纳米颗粒形状对催化选择性的影响。这些见解在催化和材料科学中至关重要 (Bratlie 等人,2007 年)。

作用机制

The mechanism for electrophilic aromatic substitution reactions of benzene involves two steps . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

安全和危害

未来方向

属性

IUPAC Name |

[(1S)-1-bromoethyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRUGYDDEMGVDY-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1r,2r,3s,4s)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3189901.png)